molecular formula C18H19FN6O B2889394 5-Fluoro-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine CAS No. 2380069-15-6

5-Fluoro-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine

Cat. No.: B2889394
CAS No.: 2380069-15-6
M. Wt: 354.389
InChI Key: KOOIAFAVFPGFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine core substituted with fluorine, phenyl, and piperazine groups, which are further modified with an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multi-step organic synthesisThe piperazine ring is then introduced via nucleophilic substitution, and finally, the oxadiazole moiety is attached through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl chains .

Scientific Research Applications

5-Fluoro-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, block receptor signaling, or interfere with DNA replication and transcription, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the oxadiazole moiety, in particular, contribute to its enhanced stability and potential bioactivity compared to similar compounds .

Properties

IUPAC Name

3-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O/c1-13-22-15(23-26-13)11-24-7-9-25(10-8-24)18-16(19)17(20-12-21-18)14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOIAFAVFPGFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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